molecular formula C6H3Br2FS B13084702 2,5-Dibromo-4-fluorobenzenethiol

2,5-Dibromo-4-fluorobenzenethiol

Cat. No.: B13084702
M. Wt: 285.96 g/mol
InChI Key: PRDTVAFBIDEWNX-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluorobenzenethiol: (CAS Number: 1806295-61-3) is a chemical compound with the molecular formula C6H3Br2FS. It belongs to the class of aromatic compounds and has a molecular weight of 285.96 g/mol . This compound contains bromine, fluorine, and sulfur atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes: There are several synthetic routes to prepare 2,5-dibromo-4-fluorobenzenethiol. One common method involves the bromination of 4-fluorothiophenol using bromine or a brominating agent. The reaction proceeds as follows:

4-Fluorothiophenol+BromineThis compound\text{4-Fluorothiophenol} + \text{Bromine} \rightarrow \text{this compound} 4-Fluorothiophenol+Bromine→this compound

Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures in an inert atmosphere. Solvents like dichloromethane or chloroform are commonly used.

Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves optimizing the reaction conditions for yield and purity.

Chemical Reactions Analysis

Reactivity: 2,5-Dibromo-4-fluorobenzenethiol can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the thiol group (–SH).

    Oxidation and Reduction: The bromine atoms make it susceptible to oxidation and reduction reactions.

    Aryl Halide Reactions: It behaves as an aryl halide, reacting with nucleophiles or undergoing halogen-metal exchange.

Common Reagents and Conditions:

    Nucleophilic Substitution: Thiols react with strong nucleophiles (e.g., NaOH, KOH) to form phenols.

    Reduction: Lithium aluminum hydride (LiAlH) reduces the compound to the corresponding alcohol.

    Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.

Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields phenols, while reduction produces the corresponding alcohol.

Scientific Research Applications

2,5-Dibromo-4-fluorobenzenethiol finds applications in various fields:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: It may be used in drug discovery or as a probe for studying biological processes.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may interact with specific molecular targets or pathways.

Comparison with Similar Compounds

While 2,5-dibromo-4-fluorobenzenethiol is unique due to its specific combination of halogens and functional groups, similar compounds include:

Properties

Molecular Formula

C6H3Br2FS

Molecular Weight

285.96 g/mol

IUPAC Name

2,5-dibromo-4-fluorobenzenethiol

InChI

InChI=1S/C6H3Br2FS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H

InChI Key

PRDTVAFBIDEWNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)S)Br)F

Origin of Product

United States

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